molecular formula C27H31NO5 B569915 N-Benzy N,N-Didesmethyl Trimebutine-d5 CAS No. 1246820-31-4

N-Benzy N,N-Didesmethyl Trimebutine-d5

Cat. No.: B569915
CAS No.: 1246820-31-4
M. Wt: 454.578
InChI Key: XPPNVWKMCVDPAT-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzy N,N-Didesmethyl Trimebutine-d5” is a compound used in neurology research . It has the molecular formula C27H26D5NO5 and a molecular weight of 454.57 . It is associated with various research areas such as GABA receptors, neurological drugs, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain, and inflammation .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C27H26D5NO5 . The compound is a stable isotope labelled version of N-Benzy N,N-Didesmethyl Trimebutine .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 454.57 and a molecular formula of C27H26D5NO5 . It is a neat product, meaning it is in its pure form without any additives or solvents .

Scientific Research Applications

Antinociceptive Effects

N-Benzy N,N-Didesmethyl Trimebutine-d5 is related to trimebutine, which has shown antinociceptive effects. For example, the antinociceptive action of systemic (S)-N-desmethyl trimebutine, a stereoisomer of trimebutine's main metabolite, was studied in a rat model of neuropathic pain. It demonstrated dose-dependent antinociceptive effects, suggesting potential usefulness in treating aspects of neuropathic pain (Kayser et al., 1999).

Analytical Methodologies

Analytical methods are crucial in studying drugs like trimebutine and its derivatives. For instance, spectrophotometric and liquid chromatographic techniques have been developed for determining trimebutine maleate in the presence of its degradation products (El-Gindy et al., 2003). Another study established a rapid, selective, and sensitive ion-pairing reversed-phase HPLC method for simultaneous determination of trimebutine and its major metabolite, N-monodesmethyltrimebutine, in rat and human plasma (Joo et al., 1999).

Gastrointestinal Motility Modulation

Trimebutine is used in treating hypermotility and hypomotility disorders of the gastrointestinal tract. Research suggests that trimebutine can modulate gastrointestinal motility, potentially giving insight into developing new prokinetic agents (Lee & Kim, 2011).

Pharmacokinetics and Bioequivalence

Understanding the pharmacokinetics and bioequivalence of drugs like trimebutine is essential for clinical applications. For instance, a study evaluated the pharmacokinetics of trimebutine and its main active metabolite in human plasma, which is crucial for pharmacokinetic studies (Lavit et al., 2000). Another study involved a bioequivalence study of two formulations of trimebutine maleate in healthy volunteers (Jhee et al., 2007).

Opioid Receptor Interactions

Trimebutine's interactions with opioid receptors indicate its potential therapeutic applications. A study showed that trimebutine and N-desmethyl trimebutine have higher affinities for the mu-opioid receptor subtype, classifying them as weak opioid agonists (Roman et al., 1987).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of trimebutine and its metabolites. For example, a study described the synthesis of carbon-14- and deuterium-labeled trimebutine and its metabolites (Miura et al., 1988). Another study focused on the synthesis of the main bioactive metabolite of trimebutine maleate (Martin et al., 2000).

Mechanism of Action

Target of Action

N-Benzy N,N-Didesmethyl Trimebutine-d5 is an isotope labelled analog of N-Benzy N,N-Didesmethyl Trimebutine . The primary targets of this compound are opioid receptors .

Mode of Action

The compound interacts with its targets, the opioid receptors, and acts as a potential opioid receptor agonist . This means it binds to these receptors and activates them, which can lead to various physiological responses.

Biochemical Pathways

Given its role as an opioid receptor agonist , it can be inferred that it likely affects pathways related to pain perception and response.

Result of Action

As an opioid receptor agonist , it can be inferred that activation of these receptors could lead to decreased perception of pain at the cellular level.

Future Directions

The use of “N-Benzy N,N-Didesmethyl Trimebutine-d5” in neurology research suggests that it may have potential applications in the study and treatment of various neurological conditions . Its role in neurotransmission and its association with various neurological conditions such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and others suggest potential future directions for research .

Properties

IUPAC Name

[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPNVWKMCVDPAT-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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